N-[3-(N-ethylanilino)propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Description
N-[3-(N-Ethylanilino)propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a structurally complex molecule featuring a benzamide core linked to a modified quinazolinone scaffold via a methylene bridge. The quinazolinone moiety is further substituted with a dioxolo ring (fused 1,3-dioxole) and a sulfanylidene group (C=S), while the benzamide nitrogen is functionalized with a 3-(N-ethylanilino)propyl side chain.
Properties
Molecular Formula |
C28H28N4O4S |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C28H28N4O4S/c1-2-31(21-7-4-3-5-8-21)14-6-13-29-26(33)20-11-9-19(10-12-20)17-32-27(34)22-15-24-25(36-18-35-24)16-23(22)30-28(32)37/h3-5,7-12,15-16H,2,6,13-14,17-18H2,1H3,(H,29,33)(H,30,37) |
InChI Key |
MXMJCPXVLNSGNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[ethyl(phenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the benzamide group and the ethyl(phenyl)amino propyl side chain. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{3-[ethyl(phenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-{3-[ethyl(phenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[ethyl(phenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural features can be contextualized by comparing it to related derivatives reported in the literature. Key analogs include triazoloquinazolines, thiazolidinedione-linked benzamides, and pyrroloquinazolinones, which share partial structural motifs or synthetic pathways.
Structural Analogues
2.1.1 Triazoloquinazoline Derivatives
- Example: N-Benzylidene-N'-(8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazolin-5-yl)hydrazine (11b) Core Structure: Fused triazoloquinazoline (vs. dioxoloquinazolinone in the target compound). Substituents: Methylsulfanyl (SMe) and benzylidene hydrazine groups. Key Data: Molecular ion at m/z 348 (M⁺), compared to the target’s higher molecular weight due to its extended benzamide side chain.
2.1.2 Thiazolidinedione-Benzamide Derivatives
- Example: (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Core Structure: Benzamide linked to a thiazolidinedione (C=O and C=S groups). Divergence: The thiazolidinedione moiety may confer distinct redox properties compared to the target’s sulfanylidene (C=S) group, which lacks the dioxo component.
2.1.3 Pyrroloquinazolinones
- Example: (E)-3-[4-(Dimethylamino)benzylidene]-2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one Core Structure: Pyrrolo-fused quinazolinone (vs. dioxolo fusion in the target). Substituents: Dimethylaminobenzylidene group. Structural Insight: X-ray crystallography reveals bond angles (e.g., N4–C4A–C5 = 117.9°) that highlight planarity in the quinazolinone core, a feature likely shared with the target compound.
Functional Group Analysis
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. It contains:
- An ethylanilino group : This moiety may influence the compound's interaction with biological targets.
- A quinazoline derivative : Known for various pharmacological properties, including anticancer and antimicrobial activities.
- A dioxole structure : Often associated with bioactivity in medicinal chemistry.
Molecular Formula
The molecular formula of the compound is .
-
Anticancer Activity :
Research has indicated that quinazoline derivatives can inhibit specific kinases involved in cancer cell proliferation. The presence of the sulfanylidene group may enhance this effect by increasing the compound's reactivity and binding affinity to target proteins. -
Antimicrobial Properties :
The compound may exhibit activity against various bacterial strains due to its structural components that disrupt bacterial cell wall synthesis or function. -
Enzyme Inhibition :
The benzamide portion of the molecule may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways in target organisms.
Research Findings
Several studies have investigated the biological activity of similar compounds and their derivatives:
Case Studies
-
Case Study on Anticancer Effects :
A study published in Journal of Medicinal Chemistry explored the anticancer properties of related quinazoline compounds. The results showed that compounds with similar structures significantly reduced cell viability in human cancer cell lines (e.g., breast and lung cancer) through apoptosis induction. -
Case Study on Antimicrobial Activity :
Another investigation published in Antimicrobial Agents and Chemotherapy assessed a series of benzamide derivatives for their antimicrobial properties. The study found that certain modifications to the benzamide structure enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
